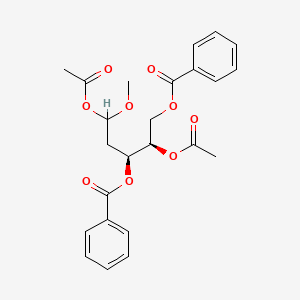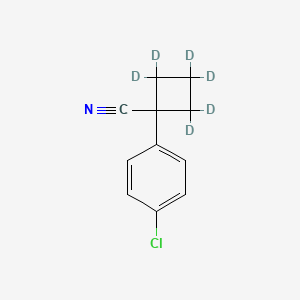
Prothiofos-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prothiofos-13C6 is a synthetic organophosphate compound widely used in various fields, including medical, environmental, and industrial research. It is a labeled analog of prothiofos, which is a potent insecticide and acaricide. The molecular formula of this compound is C5(13C)6H15Cl2O2PS2, and it has a molecular weight of 351.20 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prothiofos-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of prothiofos. This process typically requires specialized equipment and conditions to ensure the accurate placement of the isotopes. The synthetic route generally involves the reaction of labeled precursors with appropriate reagents under controlled conditions to yield the desired labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Prothiofos-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted phosphorodithioates .
Applications De Recherche Scientifique
Prothiofos-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in environmental monitoring to detect and quantify pesticide residues
Mécanisme D'action
Prothiofos-13C6 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves, muscles, and glands. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prothiofos: The unlabeled analog of Prothiofos-13C6, used as an insecticide.
Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action.
Diazinon: An organophosphate insecticide used to control pests in agriculture and horticulture
Uniqueness of this compound
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This labeling provides valuable insights into the metabolic pathways and mechanisms of action of organophosphate compounds, making it a crucial tool in scientific studies.
Propriétés
IUPAC Name |
(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O2PS2/c1-3-7-18-16(17,14-4-2)15-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i5+1,6+1,8+1,9+1,10+1,11+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITIWKDOCAUBQD-DQBWMHBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSP(=S)(OCC)O[13C]1=[13C]([13CH]=[13C]([13CH]=[13CH]1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O2PS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)




![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)







![24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2]](/img/structure/B564990.png)
